molecular formula C15H14F3N5O4 B2594240 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421458-05-0

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2594240
CAS No.: 1421458-05-0
M. Wt: 385.303
InChI Key: QNISUXSFVYQSTM-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a benzo[d]oxazolone moiety. Its structure includes a trifluoromethyl (-CF₃) group at the 3-position of the triazole ring and an acetamide linker connecting the triazole and benzoxazolone units.

Crystallographic analysis of such compounds often relies on software like SHELXL for refinement , and tools like WinGX/ORTEP for visualization .

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O4/c1-21-12(15(16,17)18)20-23(13(21)25)7-6-19-11(24)8-22-9-4-2-3-5-10(9)27-14(22)26/h2-5H,6-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNISUXSFVYQSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CN2C3=CC=CC=C3OC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and research findings.

Structural Overview

The compound features a unique combination of functional groups including a triazole moiety, a trifluoromethyl group, and an oxobenzoxazole structure. These components contribute to its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial properties. Triazoles have been shown to act against a variety of pathogens including bacteria and fungi. A study highlighted that derivatives of 1,2,4-triazoles demonstrated potent antibacterial activity against both drug-sensitive and drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .

Anticancer Potential

The anticancer activity of triazole derivatives has also been documented. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Anti-inflammatory Effects

Triazole-based compounds have been reported to possess anti-inflammatory properties. The interaction with inflammatory pathways could be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other mediators involved in inflammation .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors involved in inflammatory responses or cancer progression.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several studies have explored the biological activity of similar triazole derivatives:

Study ReferenceCompound TestedBiological ActivityFindings
Triazole Derivative AAntibacterialMIC against E. coli: 0.125 µg/mL
Triazole Derivative BAnticancerInduced apoptosis in breast cancer cells
Triazole Derivative CAnti-inflammatoryInhibited COX activity

Scientific Research Applications

Chemical Structure and Synthesis

The compound features multiple functional groups, including a triazole ring and a benzo[d]oxazole moiety. These structural components contribute to its biological activity and interaction with various biological targets.

Synthesis Methods:
The synthesis of this compound typically involves multistep reactions that may include:

  • Formation of Triazole Ring: Utilizing 1H-1,2,4-triazole derivatives as starting materials.
  • Introduction of Functional Groups: Employing various reagents to add trifluoromethyl and other substituents.
  • Final Coupling Reactions: Combining the triazole with the benzo[d]oxazole derivative through amide bond formation.

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has shown promise in several areas:

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and biological interactions.

Antifungal Activity

Similar compounds have been noted for their antifungal properties. The unique structural features of this compound may allow it to inhibit fungal growth effectively .

Anticancer Potential

Some studies suggest that derivatives with similar structures possess anticancer activity. The interaction of the compound with specific cellular targets could lead to apoptosis in cancer cells .

Applications in Medicinal Chemistry

The compound's diverse biological activities make it a candidate for further development in medicinal chemistry:

  • Drug Development: Due to its potential efficacy against various pathogens and cancer cells, this compound may serve as a lead structure for new pharmaceuticals.
  • Pharmacological Studies: Understanding the mechanism of action and pharmacokinetics can pave the way for optimizing its therapeutic use.

Agricultural Applications

Given its antimicrobial properties, there is potential for this compound to be explored as a novel agrochemical:

  • Fungicides: Its antifungal properties could be harnessed to develop effective fungicides for crop protection.
  • Herbicides: Similar compounds have been reported to exhibit herbicidal effects; thus, further investigation could reveal its potential in weed management .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MercaptobenzothiazoleThiazole ringAntimicrobial
5-MethylthiazoleThiazole derivativeAnticancer
N-(phenylthiazole)Thiazole and phenyl groupAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on the target compound’s analogs. However, structural analogs can be inferred from related heterocyclic systems.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound 1,2,4-triazole + benzo[d]oxazolone -CF₃, methyl, acetamide linker Hypothesized enzyme inhibition
N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-Acetamide (71521-92-1, ) 1,2,4-triazole -SH (thioxo), methyl, acetamide Chelation, antimicrobial activity
Sodium 1-carboxy-3-oxo-3-(1,3,4-thiadiazol-2-ylamino)propane-1-sulfonate (95896-12-1, ) Thiadiazole Sulfonate, carboxy groups Industrial stabilizers, surfactants

Key Observations:

Substituent Effects :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the thioxo (-SH) group in 71521-92-1 .
  • The benzo[d]oxazolone moiety may confer π-π stacking interactions in biological targets, unlike simpler triazole derivatives.

Synthetic Accessibility :

  • The acetamide linker in the target compound and 71521-92-1 suggests modular synthesis via nucleophilic substitution or coupling reactions.

Biological Relevance: Triazole-thione analogs (e.g., 71521-92-1) are known for metal chelation and antimicrobial properties , whereas trifluoromethyl-substituted triazoles are often explored for kinase or protease inhibition.

Research Findings and Limitations

  • Structural Analog Gaps : lists compounds with overlapping functional groups (e.g., thiadiazoles), but direct pharmacological or physicochemical comparisons are absent.

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